3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene
Overview
Description
“3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is a chemical compound with the molecular formula C12H16 . It is also known by several synonyms such as 1,3-Cyclopentadiene, dimer, Bicyclopentadiene, Biscyclopentadiene, Dicyclopentadiene (ACGIH), Dicyklopentadien (Czech), and Dimer cyklopentadienu (Czech) .
Molecular Structure Analysis
The molecular structure of “3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is based on the molecular formula C12H16 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Reactions and Synthesis : The compound is involved in various chemical reactions, such as the rearrangement of 4,5,6,7-tetrachloro-3a,4,7,7a-tetrahydro-4,7-methanoinden-8-one, showing quantitative thermal isomerization to a different compound with established structure through degradation processes (Yates & Eaton, 1961). Additionally, it is used in the pentacarbonyliron-promoted conversion of dihydroindenones into indanones, demonstrating its role in chemical transformations (Luh, Lai & Tam, 1980).
Biomedical Applications : It has been investigated for its potential in biomedical applications, particularly in the synthesis of compounds for anticancer, antimicrobial activities, and carbonic anhydrase inhibition. Some derivatives of this compound have shown high anticancer activity and significant inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).
Environmental and Toxicological Studies : The compound's derivatives, such as heptachlor, have been used as insecticides and termiticides. Studies have focused on the environmental persistence and toxicity of these derivatives (Ware, 1988). Additionally, the mammalian toxicity of dicyclopentadiene, another derivative, has been studied to establish exposure limits and toxicological effects (Kinkead, Pozzani, Geary & Carpenter, 1971).
Fragrance Ingredient Safety : The safety assessment of pyridine, a reaction product with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene, has been conducted. This includes evaluations for genotoxicity, reproductive toxicity, and environmental safety (Api et al., 2020).
Safety And Hazards
According to the Registry of Toxic Effects of Chemical Substances (RTECS), this compound has been tested for toxicity in several organisms. For instance, in rabbits, skin exposure to 9300 µg/24H resulted in severe irritation . Inhalation tests in various animals have shown lethal concentrations and behavioral changes .
properties
IUPAC Name |
4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAPVPPPVLIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CC(C2C=C1C)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274242 | |
Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene | |
CAS RN |
26472-00-4, 1217741-36-0 | |
Record name | Methylcyclopentadiene dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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